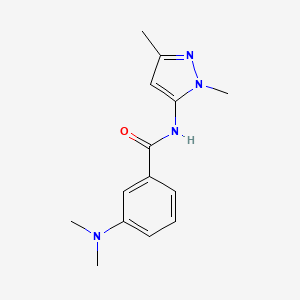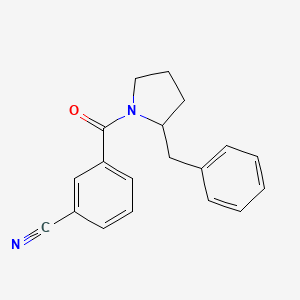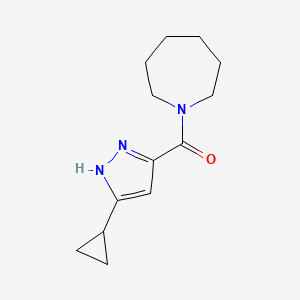![molecular formula C11H17NOS B7517489 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide, also known as DMTPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMTPA belongs to the family of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (N) of an amine. DMTPA has been synthesized and studied for its potential use as a drug candidate for various diseases, including cancer and neurodegenerative disorders.
作用机制
The exact mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in the body. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer effects. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. In animal studies, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to improve cognitive function and reduce the progression of neurodegenerative diseases.
实验室实验的优点和局限性
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. In addition, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide may have different pharmacokinetic properties in humans compared to animals, which may limit its translational potential.
未来方向
There are several potential future directions for research on N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide. One area of interest is its potential use as a drug candidate for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide, as well as its efficacy and safety in clinical trials. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additional studies are needed to explore the mechanisms underlying its effects on neurotransmitter signaling and cognitive function. Finally, further research is needed to better understand the pharmacokinetic properties of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide in humans, which will be important for its potential translation to clinical use.
合成方法
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene with ethyl bromoacetate to form ethyl 2,5-dimethylthiophene-3-carboxylate. This intermediate is then reacted with ammonia to form the corresponding amide, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide.
科学研究应用
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been evaluated as a potential drug candidate for cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been studied for its potential use as a neuroprotective agent, which can prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide has been investigated for its effects on the brain, including its ability to modulate neurotransmitter signaling and improve cognitive function.
属性
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-11(13)12-8(3)10-6-7(2)14-9(10)4/h6,8H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBLEDXQSWQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=C(SC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)


